2,7-Octadienal, 2-methyl-6-methylene-, (E)-
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Overview
Description
2,7-Octadienal, 2-methyl-6-methylene-, (E)- is an organic compound with the molecular formula C10H16O It is a type of aldehyde with a unique structure that includes multiple double bonds and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Octadienal, 2-methyl-6-methylene-, (E)- can be achieved through several methods. One common approach involves the reaction of appropriate starting materials under controlled conditions to form the desired product. For instance, the compound can be synthesized via the aldol condensation of suitable aldehydes followed by dehydration to form the conjugated diene system.
Industrial Production Methods
In industrial settings, the production of 2,7-Octadienal, 2-methyl-6-methylene-, (E)- often involves large-scale chemical processes. These processes typically include the use of catalysts to enhance reaction rates and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2,7-Octadienal, 2-methyl-6-methylene-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The double bonds in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., Grignard reagents) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2,7-Octadienal, 2-methyl-6-methylene-, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,7-Octadienal, 2-methyl-6-methylene-, (E)- exerts its effects involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound’s double bonds also allow it to participate in addition reactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,7-Octadien-4-ol, 2-methyl-6-methylene-: This compound has a similar structure but contains an alcohol group instead of an aldehyde.
2-Methyl-6-methylene-2,7-octadiene:
Uniqueness
2,7-Octadienal, 2-methyl-6-methylene-, (E)- is unique due to its combination of an aldehyde group with a conjugated diene system. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
17015-30-4 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(2E)-2-methyl-6-methylideneocta-2,7-dienal |
InChI |
InChI=1S/C10H14O/c1-4-9(2)6-5-7-10(3)8-11/h4,7-8H,1-2,5-6H2,3H3/b10-7+ |
InChI Key |
NDYNCPVWWPJJKN-JXMROGBWSA-N |
Isomeric SMILES |
C/C(=C\CCC(=C)C=C)/C=O |
Canonical SMILES |
CC(=CCCC(=C)C=C)C=O |
Origin of Product |
United States |
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